molecular formula C9H8ClF2NOS B6312508 2-Chloro-4-(difluoromethylthio)acetanilide CAS No. 1357625-19-4

2-Chloro-4-(difluoromethylthio)acetanilide

Cat. No. B6312508
CAS RN: 1357625-19-4
M. Wt: 251.68 g/mol
InChI Key: KWBXLEXJNGSZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(difluoromethylthio)acetanilide (2-CDFTA) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, and has a molecular weight of 252.2 g/mol. Its chemical structure consists of a chloro group attached to a difluoromethylthioacetanilide moiety. 2-CDFTA has been used as a reagent for the synthesis of various compounds, as a precursor for the synthesis of other compounds, and as a catalyst for various reactions.

Mechanism of Action

2-Chloro-4-(difluoromethylthio)acetanilide acts as an electrophilic reagent, meaning that it can donate electrons to other molecules. This allows it to react with a variety of organic compounds, forming new compounds. This compound is also known to act as a nucleophile, meaning that it can accept electrons from other molecules. This allows it to react with a variety of substrates, forming new compounds.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-fungal properties. In addition, this compound has been shown to have some cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(difluoromethylthio)acetanilide has several advantages for use in lab experiments. It is relatively inexpensive, and can be easily synthesized from commercially available reagents. It is also stable and non-toxic, making it safe to handle and store. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future applications of 2-Chloro-4-(difluoromethylthio)acetanilide are numerous. It could be used as a reagent for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It could also be used as a catalyst for various reactions, such as the synthesis of heterocyclic compounds. Additionally, it could be used as a drug for the treatment of various diseases, such as cancer and infectious diseases. Finally, it could be used as an antimicrobial agent for the treatment of bacterial and fungal infections.

Synthesis Methods

2-Chloro-4-(difluoromethylthio)acetanilide is typically synthesized from 4-difluoromethylthioacetanilide and thionyl chloride. First, the 4-difluoromethylthioacetanilide is reacted with thionyl chloride to form a chloro-difluoromethylthioacetanilide intermediate. This intermediate is then reacted with a base such as sodium hydroxide to form this compound.

Scientific Research Applications

2-Chloro-4-(difluoromethylthio)acetanilide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as 2-chloro-3-pyridinethiol and 4-methyl-2-chloro-3-pyridinethiol. It has also been used as a catalyst for the synthesis of various compounds, such as 2-chloro-5-methylthiophene and 2-chloro-4-methylthiophene. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as 2-chloro-4-methyl-3-thiophenol and 2-chloro-4-methyl-3-thiophene-1-carboxylic acid.

properties

IUPAC Name

N-[2-chloro-4-(difluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NOS/c1-5(14)13-8-3-2-6(4-7(8)10)15-9(11)12/h2-4,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBXLEXJNGSZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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